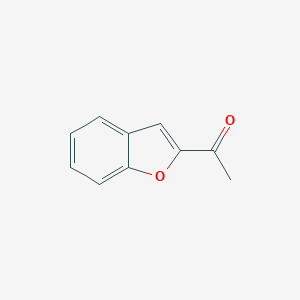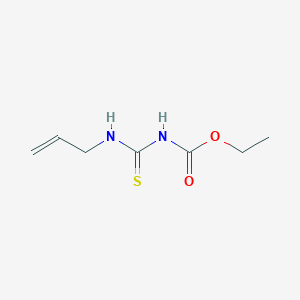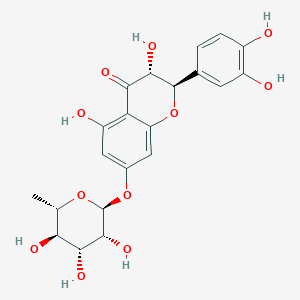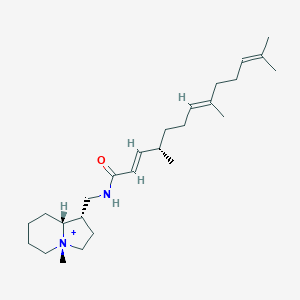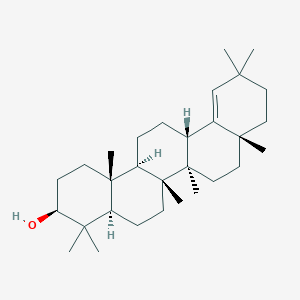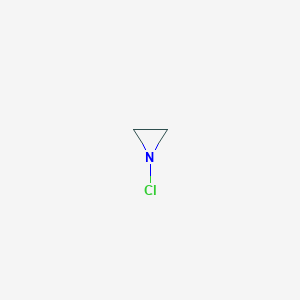
1-Chloroaziridine
Übersicht
Beschreibung
1-Chloroaziridine is a three-membered heterocyclic compound containing a nitrogen atom and a chlorine substituent. It is a derivative of aziridine, which is the smallest saturated nitrogen-containing heterocycle. The molecular formula of this compound is C₂H₄ClN, and it is known for its high reactivity due to the ring strain in the three-membered ring structure .
Vorbereitungsmethoden
1-Chloroaziridine can be synthesized through various methods. One common approach involves the reaction of aziridine with chlorine gas. Another method includes the use of N-chlorosuccinimide as a chlorinating agent. The reaction conditions typically involve low temperatures to prevent decomposition and to control the reaction rate .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the reaction of aziridine with chlorine gas in the presence of a solvent like dichloromethane can be used for large-scale production. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Chloroaziridine undergoes various types of chemical reactions due to the presence of the strained three-membered ring and the chlorine substituent. Some of the common reactions include:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Ring-Opening Reactions: The strained ring can be opened by nucleophiles, leading to the formation of linear amines.
Oxidation and Reduction: this compound can undergo oxidation to form aziridine N-oxide or reduction to form aziridine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted aziridine, while ring-opening with a thiol would produce a linear amine with a thiol group .
Wissenschaftliche Forschungsanwendungen
1-Chloroaziridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Synthesis of Pharmaceuticals: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization.
Biological Studies: this compound is used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-Chloroaziridine involves its high reactivity due to the strained three-membered ring and the presence of the chlorine substituent. The compound can undergo nucleophilic substitution and ring-opening reactions, which are facilitated by the ring strain and the electron-withdrawing effect of the chlorine atom .
In biological systems, this compound can react with nucleophilic sites on proteins and enzymes, leading to modifications that can affect their function. This reactivity is exploited in studies of enzyme mechanisms and protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloroaziridine can be compared with other aziridine derivatives and similar compounds such as azetidine and oxetane. Some of the similar compounds include:
Aziridine: The parent compound of this compound, aziridine lacks the chlorine substituent and is less reactive.
Azetidine: A four-membered nitrogen-containing heterocycle, azetidine is less strained and less reactive compared to aziridine and its derivatives.
Oxetane: A four-membered oxygen-containing heterocycle, oxetane is similar to azetidine but contains an oxygen atom instead of nitrogen.
This compound is unique due to its high reactivity and the presence of the chlorine substituent, which allows for a wide range of chemical reactions and applications .
Eigenschaften
IUPAC Name |
1-chloroaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN/c3-4-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCZFNMCHLMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906416 | |
| Record name | 1-Chloroaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10165-13-6, 25167-31-1 | |
| Record name | 1-Chloroaziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10165-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenimine, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloroaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


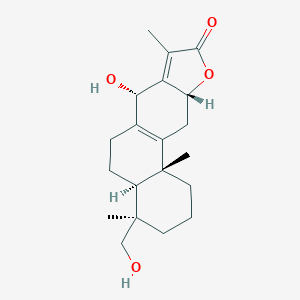

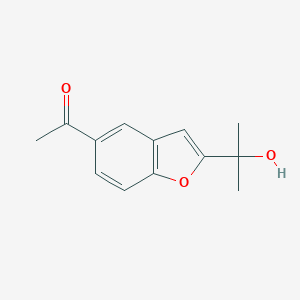
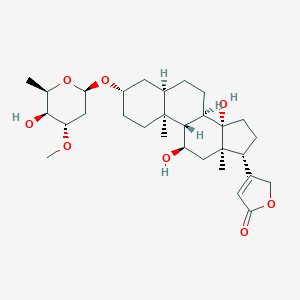
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
